molecular formula C20H32N6O6 B1667079 Bimolane CAS No. 74550-97-3

Bimolane

货号 B1667079
CAS 编号: 74550-97-3
分子量: 452.5 g/mol
InChI 键: JGQGCJKPBAYEHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bimolane is a compound with the molecular formula C20H32N6O6 . It has been commonly used in China for the treatment of psoriasis and various types of cancer . The molecular weight of Bimolane is 452.5 g/mol .


Molecular Structure Analysis

The IUPAC name of Bimolane is 1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

While specific chemical reactions involving Bimolane are not detailed in the sources, it’s known that Bimolane can induce a variety of cellular and chromosomal changes in cultured lymphocytes .


Physical And Chemical Properties Analysis

Bimolane has a molecular weight of 452.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available sources .

科学研究应用

Specific Scientific Field

Neurological Research, specifically in the study of Parkinson’s disease .

Summary of the Application

Bimolane has been used in the development of fluorescent probes for the detection of fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease .

Methods of Application or Experimental Procedures

The researchers designed and synthesized a palette of fluorescent probes based on the underexplored bimane scaffold. The probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .

Results or Outcomes

One of the probes showed selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β. The probe demonstrated potential in selectively detecting αS fibrils amplified from Parkinson’s disease with dementia (PDD) patient samples .

Application in Oncology and Dermatology

Specific Scientific Field

Oncology and Dermatology .

Summary of the Application

Bimolane has been identified as a human topoisomerase II inhibitor and has been used as an anti-neoplastic agent and for the research of psoriasis .

Methods of Application or Experimental Procedures

Bimolane has been used in in vitro studies as an inhibitor of human topoisomerase II .

Results or Outcomes

Bimolane has shown leukemogenic activity and induces multiple types of chromosomal aberrations in human lymphocytes .

Application in Hematology

Specific Scientific Field

Hematology .

Summary of the Application

Bimolane has been associated with the development of chronic myeloid leukaemia (CML) in a patient treated for psoriasis .

Methods of Application or Experimental Procedures

A woman with psoriasis vulgaris for 30 years was diagnosed with pustular psoriasis in July 2006. She was treated with oral bimolane 600 mg/day for 3 months; (total dose 54g). In September 2018, 12 years following the bimolane therapy, she developed CML .

Results or Outcomes

The development of CML was considered to have been caused by bimolane. The woman was treated with imatinib [imatinib mesylate], and both the CML and the psoriasis were controlled successfully .

Application in Biological Research

Specific Scientific Field

Biological Research .

Summary of the Application

Bimolane has been used in the development of small molecule fluorescent probes .

Methods of Application or Experimental Procedures

Researchers have reported the rational design and synthesis of small molecule fluorescent probes based on Bimolane .

Results or Outcomes

The details of the results or outcomes of this application are not available in the source .

Application in Psoriasis Treatment

Specific Scientific Field

Dermatology .

Summary of the Application

Bimolane has been used in the treatment of psoriasis, a chronic skin condition .

Methods of Application or Experimental Procedures

A woman with psoriasis vulgaris for 30 years was diagnosed with pustular psoriasis in July 2006. She was treated with oral bimolane 600 mg/day for 3 months; (total dose 54g) .

Results or Outcomes

The woman developed chronic myeloid leukaemia (CML) 12 years following the bimolane therapy, which was considered to have been caused by bimolane. The woman was treated with imatinib [imatinib mesylate], and both the CML and the psoriasis were controlled successfully .

Application in Biological Research

Specific Scientific Field

Biological Research .

Summary of the Application

Bimolane has been used in the development of small molecule fluorescent probes .

Methods of Application or Experimental Procedures

Researchers have reported the rational design and synthesis of small molecule fluorescent probes based on Bimolane .

Results or Outcomes

The details of the results or outcomes of this application are not available in the source .

属性

IUPAC Name

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQGCJKPBAYEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225549
Record name Bimolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimolane

CAS RN

74550-97-3
Record name Bimolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74550-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimolane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bimolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIMOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25O7OKR315
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bimolane
Reactant of Route 2
Reactant of Route 2
Bimolane
Reactant of Route 3
Reactant of Route 3
Bimolane
Reactant of Route 4
Reactant of Route 4
Bimolane
Reactant of Route 5
Reactant of Route 5
Bimolane
Reactant of Route 6
Bimolane

Citations

For This Compound
263
Citations
Y Xue, D Lu, Y Guo, B Lin - Leukemia research, 1992 - Elsevier
… of bimolane ranged from 40 to 400 g (mean dose 194 g). The interval between the initiation of bimolane … This study indicates that: (1) bimolane is a causative factor of leukemia in this …
Number of citations: 82 www.sciencedirect.com
Y Xue, Y Guo, X Xie - Leukemia research, 1997 - Elsevier
… t(7;ll) which was probably caused by former bimolane and ICRF-154 therapy for psoriasis. … 14 cases of t-AML caused by bimolane therapy for psoriasis in 1992 [5] with eight cases of M3 …
Number of citations: 12 www.sciencedirect.com
CE Frantz, H Smith, DM Eades, AJ Grosovsky… - Cancer letters, 1997 - Elsevier
… Recent case reports indicate that bimolane is leukemogenic … In this report bimolane was shown to inhibit the activity of … of topoisomerase II by bimolane occurred through interactions …
Number of citations: 15 www.sciencedirect.com
MC Vuong, LS Hasegawa, DA Eastmond - Mutation Research/Genetic …, 2013 - Elsevier
… reported that bimolane at high … tested bimolane [9]. Thus the observed topo II inhibitory effects could have been due to ICRF-154 present within the bimolane or formed through bimolane …
Number of citations: 11 www.sciencedirect.com
SK Roy, DA Eastmond - Mutation Research/Genetic Toxicology and …, 2011 - Elsevier
… types of commercially available bimolane formulations obtained from different … bimolane were similar to those seen with the synthesized compound. Our studies indicate that bimolane …
Number of citations: 8 www.sciencedirect.com
N Camerman, A Hempel, A Camerman - Science, 1984 - science.org
X-ray diffraction studies of crystals from samples of bimolane synthesized in China and in the … activity of bimolane and ICRF-154. It appears that the anticancer activity of bimolane is due …
Number of citations: 16 www.science.org
YF Ren, GM Otter, FA Schmid - European Journal of Cancer and Clinical …, 1985 - Elsevier
… It is for these reasons that we extended our studies on bimolane into the … of bimolane and other analogs were compared on an equitoxic basis against four tumors. In general, bimolane …
Number of citations: 8 www.sciencedirect.com
B Xu, PW Noah, RB Skinner Jr, G Bale… - The Journal of …, 1991 - Wiley Online Library
… Bimolane is an analog of razoxane (9). In human use it … were treated with 0.6 g/day of bimolane for 1 to 3 months, there … administered and topically applied bimolane were evaluated for …
Number of citations: 12 onlinelibrary.wiley.com
MH Zhang, XY Wang, LS Gao - Zhonghua nei ke za zhi, 1993 - europepmc.org
The cooperative group included 18 provincial and district hospitals. A retrospective study was carried out on 140 cases of therapy related leukemia (TRL) caused by bimolane (BML) for …
Number of citations: 16 europepmc.org
SQ Chen, KX Xue, JZ Wu, GJ Ma - Zhongguo yao li xue bao= Acta …, 1995 - europepmc.org
Methods Bimolane 5, 10, and 15 mg. kg-1 was injected ip in mice to investigate its effects on chromosome/chromatid aberrations of bone marrow cells. Mutagenic effects on TA97, TA98, …
Number of citations: 5 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。